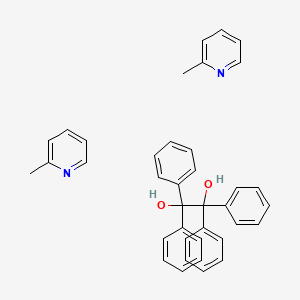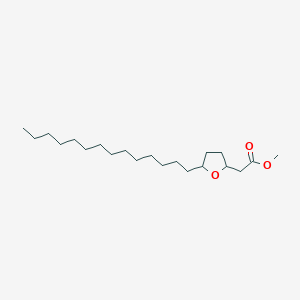
Tetradecatridecaene-1,14-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecatridecaene-1,14-dithione is an organic compound characterized by the presence of two sulfur atoms and a long carbon chain with multiple double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecatridecaene-1,14-dithione typically involves the reaction of a long-chain alkyne with a sulfur source under specific conditions. One common method is the reaction of a tetradecatridecaene with elemental sulfur or a sulfur-containing reagent such as thiourea in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the dithione moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Tetradecatridecaene-1,14-dithione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to thiols or other sulfur-containing functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Tetradecatridecaene-1,14-dithione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of Tetradecatridecaene-1,14-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound’s double bonds can participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
1,3-Dithianes: These compounds also contain sulfur atoms and are used as protecting groups in organic synthesis.
1,4-Dithianes: Similar to 1,3-dithianes but with a different sulfur atom arrangement, used in the synthesis of complex molecular architectures.
Dithiolene Ligands: These ligands are known for their redox activity and ability to coordinate with metal centers.
Uniqueness
Tetradecatridecaene-1,14-dithione is unique due to its long carbon chain with multiple double bonds, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
628315-48-0 |
|---|---|
分子式 |
C14S2 |
分子量 |
232.3 g/mol |
InChI |
InChI=1S/C14S2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16 |
InChI 键 |
OGRPQDVXMAQRJB-UHFFFAOYSA-N |
规范 SMILES |
C(=C=C=C=C=C=C=C=S)=C=C=C=C=C=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)
![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
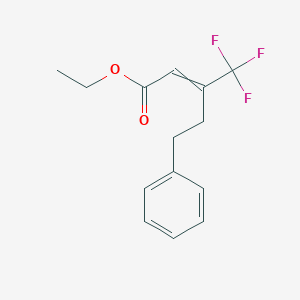
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
![N-[1-(4-Fluorobenzoyl)cyclopentyl]-3-methoxy-2-methylbenzamide](/img/structure/B14225967.png)

![2-azido-1,3-bis[2,6-di(propan-2-yl)phenyl]benzene](/img/structure/B14225971.png)
![n-Propyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea](/img/structure/B14225979.png)
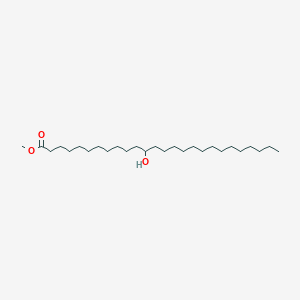
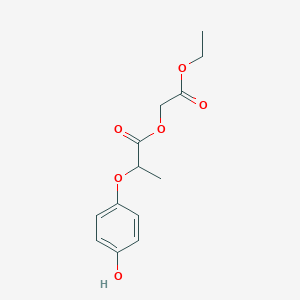
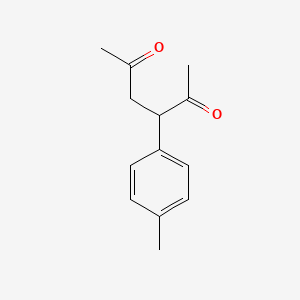
![2-{6-[2-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14226003.png)
